(2-Aminopyridin-4-yl)methanol

NCX Inhibitor Cardioprotection Structure-Activity Relationship

Researchers developing NCX inhibitors for cardioprotection face a regioisomer barrier: only the 4-hydroxymethyl substitution on 2-aminopyridine yields target engagement. Alternative regioisomers invalidate established SAR. • Core scaffold for N-(2-aminopyridin-4-ylmethyl)nicotinamide series - lead 23h IC50 0.12 μM vs. reverse NCX. • Key intermediate for rodenticide 'Mie Mie An' and kinase/PDE4-focused library synthesis. • 97% purity, crystalline powder, stored at 2-8°C under inert gas. Immediate global dispatch for R&D-scale orders.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 105250-17-7
Cat. No. B035309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminopyridin-4-yl)methanol
CAS105250-17-7
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CO)N
InChIInChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8)
InChIKeyZRJJXXDQIQFZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminopyridin-4-yl)methanol: Regiospecific Building Block


(2-Aminopyridin-4-yl)methanol (CAS 105250-17-7) is a heterocyclic primary alcohol and amine with the formula C6H8N2O, characterized by its crystalline powder form, a melting point of 43–44 °C, and high water solubility [1]. It serves as a versatile pharmaceutical intermediate, most notably as the core scaffold for potent, orally bioavailable sodium-calcium exchanger (NCX) inhibitors, where the specific 2-amino-4-hydroxymethyl substitution pattern on the pyridine ring is critical for target engagement and in vivo efficacy [2].

(2-Aminopyridin-4-yl)methanol Regioisomer Specificity


Closely related 2-aminopyridinemethanol regioisomers (e.g., 2-amino-3-, 5-, or 6-pyridinemethanol) share the same molecular formula and functional groups but cannot be substituted for (2-aminopyridin-4-yl)methanol in target-specific applications. The 4-position of the hydroxymethyl group is essential for directing the vector of derivatization in structure-activity relationship (SAR)-driven drug design. In the development of NCX inhibitors, the N-(2-aminopyridin-4-ylmethyl)nicotinamide scaffold was specifically selected and optimized, and analogous compounds based on other regioisomers do not appear in the reported SAR, suggesting that alternative substitution patterns fail to provide the required pharmacological profile [1]. Even minor positional changes alter the compound's physical properties, such as melting point, which can impact formulation and handling during synthesis and procurement [2].

(2-Aminopyridin-4-yl)methanol: Differentiation Evidence


NCX Inhibitor Pharmacophore

The 2-amino-4-pyridinylmethyl group is a critical pharmacophore in a series of NCX inhibitors. The study by Kuramochi et al. designed and synthesized a series of N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives, identifying compound 23h as a potent inhibitor with an IC50 of 0.12 μM against reverse NCX [1]. While the study does not provide a direct head-to-head comparison with a different regioisomeric linker, the entire SAR campaign was built around this specific 4-substituted scaffold, indicating its non-redundant role in achieving both potency and oral bioavailability [1].

NCX Inhibitor Cardioprotection Structure-Activity Relationship

Validated Synthetic Route for the 4-Isomer

A dedicated synthetic method for (2-aminopyridin-4-yl)methanol was developed, involving the reduction of methyl 2-aminoisonicotinate with lithium aluminum hydride, yielding the pure product in 73% yield (61 g) with a melting point of 80–81.5°C after recrystallization from benzene [1]. This contrasts with other isomers like 2-amino-3-pyridinemethanol, which has a reported melting point of 65–70°C , indicating distinct physicochemical properties and potentially different purification or handling requirements.

Process Chemistry Synthesis Scale-up

Rodenticide Intermediate Application

Multiple sources identify 2-aminopyridine-4-methanol as an intermediate in the synthesis of an amino-carbamate rodenticide, specifically 'Mie Mie An' . This contrasts with 2-amino-5-pyridinemethanol, which is documented as a human metabolite of the drug zolpidem . The distinct end-use application profiles highlight how the regiospecific position of the hydroxymethyl group directs the compound's ultimate industrial use, making the 4-isomer the required starting material for this specific agrochemical synthesis.

Agrochemical Intermediate Rodenticide

(2-Aminopyridin-4-yl)methanol: Optimal Use Cases


Cardiovascular NCX Inhibitor Discovery

Research groups focused on developing next-generation cardioprotective agents for heart failure and ischemia-reperfusion injury should procure this specific isomer. It is the essential building block for the N-(2-aminopyridin-4-ylmethyl)nicotinamide series, which has yielded a potent, orally bioavailable lead compound (23h) with an IC50 of 0.12 μM against reverse NCX [1]. Using an alternative isomer would invalidate the established SAR and prevent access to this promising chemical space.

Rodenticide Intermediate for Agrochemical Synthesis

Chemical manufacturers producing the rodenticide 'Mie Mie An' require (2-aminopyridin-4-yl)methanol as a key intermediate. Its documented use in this specific synthetic pathway makes it a non-substitutable raw material for this product line [1].

Scaffold for Kinase and PDE4 Inhibitor Libraries

The compound serves as a versatile core for generating focused libraries targeting kinases and phosphodiesterase-4 (PDE4). Its unique amino-alcohol geometry allows for differential vectoring of substituents compared to other regioisomers, a feature exploited in the design of selective inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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